ethyl (4-oxo-7-phenyl-4,7-dihydro-3H-pyrazolo[3,4-d][1,2,3]triazin-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-{4-OXO-7-PHENYLPYRAZOLO[3,4-D][1,2,3]TRIAZIN-3-YL}ACETATE is a complex organic compound that belongs to the class of pyrazolo[3,4-d][1,2,3]triazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of ETHYL 2-{4-OXO-7-PHENYLPYRAZOLO[3,4-D][1,2,3]TRIAZIN-3-YL}ACETATE makes it a subject of interest for researchers in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{4-OXO-7-PHENYLPYRAZOLO[3,4-D][1,2,3]TRIAZIN-3-YL}ACETATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the formation of the pyrazolo[3,4-d][1,2,3]triazine core.
Industrial Production Methods
On an industrial scale, the production of ETHYL 2-{4-OXO-7-PHENYLPYRAZOLO[3,4-D][1,2,3]TRIAZIN-3-YL}ACETATE may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{4-OXO-7-PHENYLPYRAZOLO[3,4-D][1,2,3]TRIAZIN-3-YL}ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pyrazolo[3,4-d][1,2,3]triazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-d][1,2,3]triazine derivatives with potential biological activities.
Scientific Research Applications
ETHYL 2-{4-OXO-7-PHENYLPYRAZOLO[3,4-D][1,2,3]TRIAZIN-3-YL}ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-{4-OXO-7-PHENYLPYRAZOLO[3,4-D][1,2,3]TRIAZIN-3-YL}ACETATE involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways and biological responses.
Comparison with Similar Compounds
ETHYL 2-{4-OXO-7-PHENYLPYRAZOLO[3,4-D][1,2,3]TRIAZIN-3-YL}ACETATE is unique due to its specific structural features and biological activities. Similar compounds include:
PYRAZOLO[3,4-D]PYRIMIDINE: Known for its anticancer properties.
PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE: Studied for its enzyme inhibitory activities.
PYRAZOLO[1,5-A]PYRIMIDINE: Investigated for its antitrypanosomal activity.
These compounds share structural similarities but differ in their specific biological activities and applications.
Properties
Molecular Formula |
C14H13N5O3 |
---|---|
Molecular Weight |
299.28 g/mol |
IUPAC Name |
ethyl 2-(4-oxo-7-phenylpyrazolo[3,4-d]triazin-3-yl)acetate |
InChI |
InChI=1S/C14H13N5O3/c1-2-22-12(20)9-18-14(21)11-8-15-19(13(11)16-17-18)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3 |
InChI Key |
JPXRYTNCDJIMCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=N1)N(N=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.